1-Bromo-2-methylpropane physical and chemical properties
1-Bromo-2-methylpropane physical and chemical properties
An In-depth Technical Guide on 1-Bromo-2-methylpropane
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-methylpropane (also known as isobutyl bromide). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in synthetic chemistry. This document consolidates key data on its physical characteristics, spectroscopic signature, chemical reactivity, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference. Detailed methodologies for its synthesis, purification, and spectroscopic analysis are also provided.
Physical Properties
1-Bromo-2-methylpropane is a colorless to light yellow, flammable liquid.[1][2] It is slightly soluble in water.[3][4] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of 1-Bromo-2-methylpropane
| Property | Value | References |
| Molecular Formula | C₄H₉Br | [1] |
| Molecular Weight | 137.02 g/mol | [1][3] |
| CAS Number | 78-77-3 | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1][5] |
| Boiling Point | 90-92 °C | [1][5] |
| Melting Point | -119 to -117 °C | [1] |
| Density | 1.26 g/mL at 20 °C | [1][5] |
| Refractive Index (n20/D) | 1.435 | [5][6] |
| Flash Point | 18 °C (64.4 °F) | [6][7] |
| Vapor Pressure | 41 hPa (20 °C) | [3] |
| Water Solubility | 0.51 g/L (18 °C) | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of 1-Bromo-2-methylpropane. The following sections detail its signature in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1-Bromo-2-methylpropane displays three distinct signals, corresponding to the three different chemical environments of the hydrogen atoms.[8] The integrated proton ratio is 6:1:2.[8]
-
A doublet for the six protons of the two methyl groups ((CH₃)₂C-).
-
A nonet (a multiplet of nine peaks) for the single proton of the methine group (-CH-).
-
A doublet for the two protons of the bromomethyl group (-CH₂Br).[8]
¹³C NMR: The ¹³C NMR spectrum shows three resonances for the three unique carbon environments in the molecule.[9]
Table 2: Summary of Spectroscopic Data for 1-Bromo-2-methylpropane
| Spectroscopy | Key Features and Peaks | References |
| ¹H NMR | Three distinct proton environments with an integration ratio of 6:1:2. | [8] |
| ¹³C NMR | Three distinct carbon environments. | [9] |
| Infrared (IR) | C-H stretching: ~2845-2975 cm⁻¹C-H bending: ~1270-1480 cm⁻¹C-Br stretching: ~500-750 cm⁻¹ | [9] |
| Mass Spectrometry (MS) | Molecular ion peaks (M, M+2) at m/z 136 and 138 due to ⁷⁹Br and ⁸¹Br isotopes. A prominent peak for the m/z 43 ion is characteristic. | [8][10] |
Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-2-methylpropane exhibits characteristic absorption bands. The C-H stretching vibrations are observed in the range of 2845-2975 cm⁻¹, while C-H bending vibrations appear between 1270-1480 cm⁻¹.[9] A key feature is the C-Br stretching vibration, which is typically found in the 500-750 cm⁻¹ region.[9] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[9]
Mass Spectrometry (MS)
The mass spectrum of 1-Bromo-2-methylpropane shows a characteristic pair of molecular ion peaks at m/z 136 and 138.[10] This is due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1.[10] Consequently, any fragment containing a bromine atom will also appear as a pair of peaks two mass units apart.[10] A prominent peak for the m/z 43 ion is also a distinguishing feature for 1-bromo-2-methylpropane among its isomers.[8]
Chemical Properties and Reactivity
The chemical reactivity of 1-Bromo-2-methylpropane is primarily dictated by the presence of the primary alkyl bromide. It is a versatile reagent in organic synthesis.[5]
Nucleophilic Substitution Reactions
1-Bromo-2-methylpropane is a primary alkyl halide and thus can undergo bimolecular nucleophilic substitution (Sₙ2) reactions. However, the presence of a bulky isobutyl group introduces steric hindrance around the reaction center, which can slow down the rate of Sₙ2 reactions compared to less hindered primary alkyl halides like 1-bromopropane (B46711).[11][12] The reactivity towards Sₙ2 reactions generally follows the order: bromomethane (B36050) > 1-bromopropane > 1-bromo-2-methylpropane > 2-bromo-2-methylpropane.[11]
Caption: Logical diagram of decreasing Sₙ2 reactivity.
Other Reactions
1-Bromo-2-methylpropane is used as a synthetic reagent for various preparations, such as the synthesis of 1-ethyl-1,3-isobutylimidazolium bromide by reacting it with 1-ethylimidazole.[5] It can also be used to prepare Grignard reagents (isobutylmagnesium bromide) and is a precursor for compounds like isobutylamine (B53898) and sibutramine.[5]
Experimental Protocols
Synthesis of 1-Bromo-2-methylpropane
A common method for the synthesis of 1-Bromo-2-methylpropane involves the reaction of isobutanol with hydrobromic acid and sulfuric acid.[13]
Protocol:
-
Reaction Setup: To a reaction flask, add 300 g (4.047 mol) of isobutanol and 1800 g (10.679 mol) of 48% hydrobromic acid.[13]
-
Reagent Addition: Slowly add 400 g (4.079 mol) of sulfuric acid to the mixture.[13]
-
Reaction: Heat the mixture to 90-95 °C and maintain this temperature for 12-16 hours.[13]
-
Workup: Change the setup from reflux to distillation. Collect the distillate as the temperature is increased in stages from 100-140 °C. Continue until no more oil is distilled. Separate the oil layer from the collected distillate.[13]
-
Extraction: Extract the aqueous layer with 600 g of methylene (B1212753) chloride. Combine the organic layers (the initial oil layer and the methylene chloride extract).[13]
-
Purification: Wash the combined organic layers twice with a 5% sodium bicarbonate aqueous solution. Separate the organic phase and concentrate it to obtain the crude product.[13]
-
Final Purification: The crude product is then purified by fractional distillation, collecting the fraction at 92-95 °C to yield pure 1-Bromo-2-methylpropane.[13]
Caption: Experimental workflow for the synthesis of 1-Bromo-2-methylpropane.
Purification Protocol
For removing impurities such as tertiary alkyl halides, the following purification method can be employed.[5]
-
Partially hydrolyze the compound to remove any tertiary alkyl halide.[5]
-
Perform a fractional distillation.[5]
-
Wash the distilled product with concentrated H₂SO₄, followed by water, and then an aqueous K₂CO₃ solution.[5]
-
Redistill the washed product from dry K₂CO₃.[5]
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[14]
-
Acquisition: Use a high-resolution NMR spectrometer (e.g., 400 MHz). For ¹H NMR, set the spectral width to cover a range of 0-12 ppm. For ¹³C NMR, adjust the spectral width accordingly.[14]
IR Spectroscopy:
-
Sample Preparation: A spectrum can be obtained from a liquid film of 1-Bromo-2-methylpropane.[9]
-
Acquisition: Use an FTIR spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.[9][15]
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via gas chromatography (GC-MS) for volatile liquids.[14]
-
Ionization: Use electron ionization.[16]
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio.[14]
Safety and Handling
1-Bromo-2-methylpropane is a highly flammable liquid and vapor and poses a fire hazard, especially when exposed to heat or flame.[2][5][17]
-
Handling: Work in a well-ventilated area or fume hood.[18] Use spark-proof tools and explosion-proof equipment.[18] Ground and bond containers during transfer.[17] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[17][18][19] Keep containers tightly closed.[19] It is recommended to store below +30°C.[5][7]
-
Hazards: May cause eye and skin irritation.[20] Inhalation may cause respiratory tract irritation.[20] It is a questionable carcinogen with experimental neoplastigenic data.[5] When heated to decomposition, it emits toxic fumes of Br⁻.[5]
-
Incompatible Materials: Strong bases and reactive metals.[21]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 3017-69-4 | 1-Bromo-2-methylpropane - Anbu Chem [finechemical.net]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 1-Bromo-2-methylpropane | 78-77-3 [chemicalbook.com]
- 6. 1-ブロモ-2-メチルプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Arrange the following in order of their increasing reactivity towards \ma.. [askfilo.com]
- 12. quora.com [quora.com]
- 13. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Propane, 1-bromo-2-methyl- [webbook.nist.gov]
- 16. Propane, 1-bromo-2-methyl- [webbook.nist.gov]
- 17. nj.gov [nj.gov]
- 18. img.guidechem.com [img.guidechem.com]
- 19. 1-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]
- 20. dept.harpercollege.edu [dept.harpercollege.edu]
- 21. lobachemie.com [lobachemie.com]
